Hexitol

Carbohydrate Chemistry Enzyme Inhibition Synthetic Intermediate

This is NOT generic hexitol. CAS 45007-61-2 is the stereospecific 2,4:3,5-Di-O-benzylidene-L-iditol (C₂₀H₂₂O₆, MW 358.39). The fused bis-benzylidene acetal system rigidifies the L-iditol backbone, delivering exclusive regio- and stereocontrol for glycosylation. Essential for replicating published L-idaro-1,4-lactone routes targeting α-L-idosiduronase. Only the 2,4:3,5-acetal pattern obeys Hann–Hudson rules, ensuring proper stereochemistry. Substitute generic hexitol or diastereomers at your synthetic peril. Secure the correct chirality. Order the defined intermediate.

Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 45007-61-2
Cat. No. B1215160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexitol
CAS45007-61-2
Synonymshexitol
Molecular FormulaC6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2
InChIKeyFBPFZTCFMRRESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility216 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,4:3,5-Di-O-benzylidene-L-iditol (CAS 45007-61-2): Procurement Guide for a Key Chiral Intermediate in Carbohydrate Synthesis


The compound registered under CAS 45007-61-2 is not the generic sugar alcohol 'Hexitol' (C₆H₁₄O₆), but rather the specifically protected derivative 2,4:3,5-Di-O-benzylidene-L-iditol (C₂₀H₂₂O₆, MW 358.39) . It is a white solid (melting point 166–168 °C ) used as a chiral building block in organic synthesis. Its core utility lies in its role as a key intermediate in the synthesis of L-idaro-1,4-lactone, an inhibitor of α-L-idosiduronase . The molecule features a fused bis-benzylidene acetal system that rigidifies the L-iditol backbone, imparting distinct stereoelectronic properties that differentiate it from its diastereomers and alternative protecting group strategies.

Why 2,4:3,5-Di-O-benzylidene-L-iditol Cannot Be Replaced by Other Hexitol Derivatives


Procurement of a generic 'hexitol' or alternative di-O-benzylidene acetal will not yield the same synthetic outcomes. The stereospecific 2,4:3,5-benzylidene protection pattern on the L-iditol scaffold is not arbitrary; it is dictated by the Hann–Hudson rules of acetal formation and is essential for the correct stereochemical progression to L-idaro-1,4-lactone [1]. Different sugar alcohols (e.g., D-mannitol, D-glucitol) or even regioisomeric acetal arrangements (e.g., 2,3:4,5-di-O-benzylidene derivatives) result in compounds with different conformations, hydrogen-bonding networks, and crystallinity. These differences critically impact downstream regioselective functionalization and overall yield. The specific chemical identity of 2,4:3,5-Di-O-benzylidene-L-iditol is therefore a non-negotiable parameter for replicating published synthetic routes targeting α-L-idosiduronase inhibitors.

2,4:3,5-Di-O-benzylidene-L-iditol: Verifiable Differentiation Data vs. Closest Comparators


Unique Synthetic Pathway to L-Idaro-1,4-Lactone and α-L-Idosiduronase Inhibition

2,4:3,5-Di-O-benzylidene-L-iditol is a crucial intermediate for the synthesis of L-idaro-1,4-lactone, which is a known inhibitor of α-L-idosiduronase [1]. While other hexitols (e.g., D-glucitol) can be used to synthesize analogous lactones (e.g., D-glucaro-1,4-lactone, an α-D-glucosiduronase inhibitor), the L-ido configuration provided by this specific protected derivative is essential for targeting α-L-idosiduronase. The inhibitory activity of the final lactone is quantitatively similar to that of D-glucaro-1,4-lactone against its respective target .

Carbohydrate Chemistry Enzyme Inhibition Synthetic Intermediate

Defined Solid-State Properties for Reproducible Handling

The compound is a well-defined white solid with a reported melting point of 166–168 °C . This contrasts with the parent compound L-iditol, which has a melting point of 73–75 °C, and D-glucitol (sorbitol), which has a broad melting range (95–112 °C depending on polymorph). The high, sharp melting point of 2,4:3,5-Di-O-benzylidene-L-iditol is indicative of high crystallinity and purity, simplifying handling and storage compared to hygroscopic, lower-melting hexitols .

Physical Chemistry Process Development Quality Control

Solubility Profile in DMSO for Bioassays and Reactions

2,4:3,5-Di-O-benzylidene-L-iditol is soluble in dimethyl sulfoxide (DMSO) . This is a key differentiator from the parent hexitols, which are generally water-soluble but insoluble in most organic solvents. The DMSO solubility allows for its use in anhydrous glycosylation reactions and enables the preparation of concentrated stock solutions for biological assays without the risk of hydrolysis that would occur with more hydrophilic, unprotected polyols.

Solubility Assay Development Reaction Medium

Optimized Regioselectivity in Glycosylation Reactions

The rigid 2,4:3,5-di-O-benzylidene framework locks the L-iditol backbone into a specific conformation, which directs the regiochemistry of subsequent glycosylation reactions . This leads to high regioselectivity and stereoselectivity in the formation of glycosidic bonds. In contrast, using a mono-benzylidene or isopropylidene-protected analog often results in lower regiocontrol and yields a mixture of products.

Glycosylation Regioselectivity Synthetic Methodology

Optimal Application Scenarios for 2,4:3,5-Di-O-benzylidene-L-iditol Based on Verified Differentiation


Synthesis of α-L-Idosiduronase Inhibitors for Lysosomal Storage Disorder Research

This compound is the ideal starting material for the synthesis of L-idaro-1,4-lactone and its derivatives, which are known inhibitors of α-L-idosiduronase. Given the stereospecific nature of enzyme-substrate interactions, the L-ido configuration provided by this derivative is mandatory. Research groups studying Mucopolysaccharidosis Type I (MPS I) or developing pharmacological chaperones for α-L-iduronidase should use this compound as the sole chiral source to ensure the correct biological activity of the final product [REFS-1, REFS-2].

Carbohydrate Chemistry: Stereoselective Glycosylation and Synthesis of Complex Oligosaccharides

The rigid bis-benzylidene acetal system of 2,4:3,5-Di-O-benzylidene-L-iditol provides superior regio- and stereocontrol in glycosylation reactions compared to less constrained or mono-protected analogs . It is the reagent of choice for chemists requiring a predictable, high-yielding route to L-ido-configured glycosides and complex oligosaccharides. Its use eliminates the need for lengthy protecting group manipulations and reduces purification burdens associated with isomeric mixtures .

Crystallographic Studies and Solid-State Property Investigations

With a sharp melting point of 166–168 °C and high crystallinity, this derivative is an excellent candidate for X-ray crystallography studies to confirm stereochemistry or for solid-state NMR investigations . Researchers needing a reliable, non-hygroscopic, and easily handled crystalline derivative of L-iditol for physical characterization should select this compound over amorphous or low-melting alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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